1-(5-Bromopyridin-2-YL)propan-1-one
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Overview
Description
1-(5-Bromopyridin-2-YL)propan-1-one is an organic compound with the molecular formula C8H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a propanone group at the 1-position. It is commonly used in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromopyridin-2-YL)propan-1-one can be synthesized through various methods. One common method involves the bromination of 2-acetylpyridine followed by a Grignard reaction. The reaction typically involves the following steps:
Bromination: 2-acetylpyridine is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 5-position.
Grignard Reaction: The brominated intermediate is then reacted with a Grignard reagent, such as methylmagnesium bromide, to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(5-Bromopyridin-2-YL)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 1-(5-bromopyridin-2-yl)propan-1-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 1-(5-bromopyridin-2-yl)propan-1-ol.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(5-Bromopyridin-2-YL)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of biological pathways and enzyme interactions. It can serve as a probe to investigate the function of specific proteins or enzymes.
Medicine: In pharmaceutical research, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of drug candidates.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-YL)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with its molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
1-(5-Bromopyridin-2-YL)propan-1-one can be compared with other similar compounds, such as:
1-(5-Bromopyridin-2-YL)ethan-1-one: This compound has a similar structure but with an ethanone group instead of a propanone group. It exhibits different reactivity and applications due to the shorter carbon chain.
2-Acetyl-5-bromopyridine: This compound has an acetyl group at the 2-position and a bromine atom at the 5-position. It is used in similar synthetic applications but may have different reactivity due to the position of the functional groups.
1-(5-Bromo-2-pyridinyl)ethanone: This compound is another derivative of pyridine with a bromine atom at the 5-position and an ethanone group at the 1-position. It is used in organic synthesis and pharmaceutical research.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both a bromine atom and a propanone group. This combination of functional groups imparts distinct reactivity and makes it valuable in various chemical and biological applications.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-2-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUTUNOCCNRQGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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